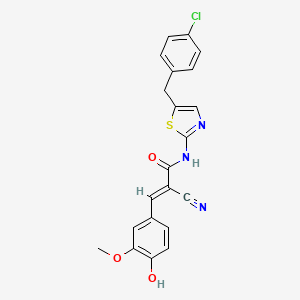

(E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Corrosion Inhibitors

- Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives, including those similar to the compound , have been synthesized and characterized for their potential as corrosion inhibitors in nitric acid solutions. Studies indicate their effectiveness in protecting metals like copper from corrosion, supported by chemical and electrochemical methods including mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization (Abu-Rayyan et al., 2022).

Agricultural Chemistry

- Herbicidal Activity : Certain acrylate derivatives, similar to the compound under discussion, have shown significant herbicidal activities, making them potential candidates for use as herbicides. Their effectiveness even at low dosages highlights their potential in agricultural applications (Wang et al., 2004).

Cytotoxicity Studies

- Cytotoxic Activity Against Cancer Cells : Derivatives of acrylamide have been evaluated for their cytotoxic activity against cancer cells, suggesting their potential use in developing cancer therapies. These studies are crucial for understanding the biological activities of these compounds (Hassan et al., 2014).

Polymer Science

- Modification of Polymers : Acrylamide derivatives have been used in the modification of polymers, enhancing their properties such as thermal stability and biological activity. These modifications have applications in fields like materials science and biomedicine (Aly et al., 2015).

Photoresponsive Materials

- Development of Photoresponsive Polymers : Incorporation of acrylamide derivatives into polymers can result in materials with photoresponsive properties, useful in various technological applications (Akiyama & Tamaoki, 2004).

Molecular Liquids

- Corrosion Protection and Adsorption Studies : Acrylamide compounds have been studied for their role in corrosion protection, showcasing their effectiveness in protecting metals and their adsorption behavior (Paul et al., 2020).

Chemistry of Materials

- Fabrication of Molecularly Imprinted Hydrogels : These compounds are used in creating hydrogels with specific molecular recognition capabilities, which have implications in drug release and pharmaceutical applications (Gong et al., 2008).

Dyes and Pigments

- Development of Fluorophores : Acrylamide derivatives have been instrumental in synthesizing fluorophores with applications in areas like sensing, imaging, and light-emitting devices (Witalewska et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

Thiadiazole derivatives, including this compound, have shown significant therapeutic potential . They have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, they are of considerable interest for the design of new antitumor agents .

Properties

IUPAC Name |

(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S/c1-28-19-10-14(4-7-18(19)26)8-15(11-23)20(27)25-21-24-12-17(29-21)9-13-2-5-16(22)6-3-13/h2-8,10,12,26H,9H2,1H3,(H,24,25,27)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVVZMVXALPESA-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2615960.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)

![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)

![methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2615966.png)

![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)

![Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)

![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)

![N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2615974.png)

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)